molecular formula C9H20BrN B1418000 N-(sec-Butyl)cyclopentanamine hydrobromide CAS No. 1609408-90-3

N-(sec-Butyl)cyclopentanamine hydrobromide

Cat. No. B1418000
M. Wt: 222.17 g/mol
InChI Key: UESGCMAWZLJXPX-UHFFFAOYSA-N
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Description

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a chemical compound with the CAS Number: 1609408-90-3. It has a molecular weight of 222.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for “N-(sec-Butyl)cyclopentanamine hydrobromide” is 1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“N-(sec-Butyl)cyclopentanamine hydrobromide” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Synthesis of New Chemical Compounds N-(sec-Butyl)cyclopentanamine hydrobromide is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of fused cyclotetraphosphazene ring systems, which are obtained by reacting octachlorocyclotetraphosphazene with butylamines, including sec-butylamines. This reaction leads to cyclotetraphosphazenes bearing a P-NH group, which are precursors to cyclophosphazene compounds (P8N8 ring) consisting of three fused tetramer rings. This synthesis is vital for exploring new types of phosphazene-based materials with potential applications in various fields (Beşli et al., 2015).

  • Environmental and Process Optimization Sec-butylamine, a component in the structure of N-(sec-Butyl)cyclopentanamine hydrobromide, is significant in environmental risk mitigation and recycling solvents. For example, the separation of cyclohexane/sec-butyl alcohol/water azeotropic mixtures is crucial for these purposes. Studies involving these compounds contribute to process optimization, thermoeconomic, and environmental performance enhancement, especially in the pharmaceutical and chemical industries (Zhu et al., 2021).

  • Biological and Environmental Studies The biotransformation of dinitroaniline herbicides involves compounds like butralin, which includes the N-(sec-Butyl) moiety. Studying the degradation mechanisms of such herbicides by soil bacteria provides insights into environmental pollutant degradation and potential bioremediation strategies. It helps understand the role of specific enzymes in the breakdown of complex organic pollutants (Ghatge et al., 2020).

  • Derivatization and Analytical Applications The use of sec-butanol, which is structurally related to N-(sec-Butyl)cyclopentanamine hydrobromide, for the derivatization of chlorinated hydroxyfuranones is significant in analytical chemistry. This process enhances the detectability of these compounds in complex matrices, aiding in the analysis of environmental samples and potentially toxic substances (Nawrocki et al., 2001).

  • Medical Research and Applications While direct research on N-(sec-Butyl)cyclopentanamine hydrobromide in medical applications is limited, related compounds like N-butyl-2-cyanoacrylate have been studied for their use in surgical incisions, indicating a potential area of exploration for derivatives of sec-butyl compounds in medical settings (Amiel et al., 1999).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for "N-(sec-Butyl)cyclopentanamine hydrobromide" . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

N-butan-2-ylcyclopentanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.BrH/c1-3-8(2)10-9-6-4-5-7-9;/h8-10H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGCMAWZLJXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CCCC1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)cyclopentanamine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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